Neodymium oxalate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

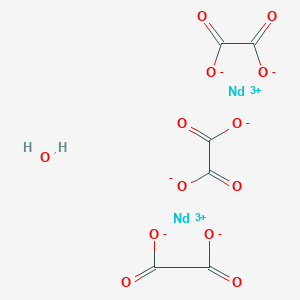

Neodymium oxalate hydrate, also known as neodymium(III) oxalate hydrate, is a compound consisting of neodymium ions, oxalate ions, and water molecules. It is typically found in the form of rose-colored crystals and has the chemical formula Nd₂(C₂O₄)₃·nH₂O, where “n” represents the number of water molecules. This compound is insoluble in water and is primarily used in various industrial and scientific applications .

Vorbereitungsmethoden

Neodymium oxalate hydrate can be synthesized through several methods:

-

Precipitation Method: : This involves the reaction of neodymium salts, such as neodymium nitrate or neodymium chloride, with oxalic acid in an aqueous solution. The reaction results in the formation of neodymium(3+);oxalate;hydrate as a precipitate. The reaction conditions typically include controlled temperature and pH to ensure optimal precipitation .

-

Microwave Heating: : A more advanced method involves the use of microwave heating to prepare neodymium oxide from neodymium(3+);oxalate;hydrate. This method ensures uniform particle size and morphology by heating the precursor at 900°C for 2 hours with a heating rate of 20°C/min .

Analyse Chemischer Reaktionen

Neodymium oxalate hydrate undergoes several types of chemical reactions:

-

Thermal Decomposition: : When heated, neodymium(3+);oxalate;hydrate decomposes to form neodymium oxide. The decomposition process involves the formation of intermediate compounds such as Nd₂O₂C₂O₄ before finally yielding neodymium(III) oxide .

-

Reaction with Hydrochloric Acid: : this compound dissolves in hydrochloric acid to form neodymium chloride and oxalic acid. This reaction is typically carried out under controlled conditions to ensure complete dissolution .

Wissenschaftliche Forschungsanwendungen

Neodymium oxalate hydrate has a wide range of scientific research applications:

-

Catalysis: : It is used as a catalyst in various chemical reactions due to its ability to facilitate the conversion of reactants to products efficiently .

-

Glass Manufacturing: : The compound is highly valued in the glass industry for its ability to impart attractive purple coloring to glass. It is used in the production of protective lenses for welding goggles and CRT displays to enhance contrast between reds and greens .

-

Magnetic Materials: : Neodymium oxide, derived from neodymium(3+);oxalate;hydrate, is used in the production of high-strength permanent magnets, which are essential components in various electronic devices .

Wirkmechanismus

The mechanism of action of neodymium(3+);oxalate;hydrate primarily involves its ability to undergo thermal decomposition and dissolution reactions. The compound’s molecular structure allows it to interact with various reagents, leading to the formation of different products. For example, its interaction with hydrochloric acid results in the formation of neodymium chloride and oxalic acid .

Vergleich Mit ähnlichen Verbindungen

Neodymium oxalate hydrate can be compared with other similar compounds, such as praseodymium(III) oxalate and samarium(III) oxalate:

-

Praseodymium(III) Oxalate: : This compound has a similar chemical structure and properties to neodymium(3+);oxalate;hydrate. praseodymium(III) oxalate forms light green crystals and is used in different applications, such as coloring glasses and enamels .

-

Samarium(III) Oxalate: : Similar to neodymium(3+);oxalate;hydrate, samarium(III) oxalate is used in the production of magnetic materials and catalysts. it has distinct properties and applications due to the unique characteristics of samarium ions .

This compound stands out due to its specific applications in glass manufacturing and high-strength permanent magnets, making it a valuable compound in various industries.

Eigenschaften

Molekularformel |

C6H2Nd2O13 |

|---|---|

Molekulargewicht |

570.56 g/mol |

IUPAC-Name |

neodymium(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Nd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

InChI-Schlüssel |

NSUGWMYCRGTVHF-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.